molecular formula C11H23ClN2O2 B7804537 tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride

tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride

Cat. No.: B7804537
M. Wt: 250.76 g/mol
InChI Key: LMCKZOQZABNCRC-UHFFFAOYSA-N
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Description

tert-Butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is a carbamate-protected amine derivative where the piperidine ring is substituted at the 2-position with a methyl carbamate group. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, while the hydrochloride salt enhances solubility and crystallinity. This compound is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological receptors or enzymes due to the piperidine scaffold’s prevalence in drug design .

Properties

IUPAC Name

tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKZOQZABNCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidin-2-ylmethylamine

The primary synthesis involves Boc protection of the primary amine group in piperidin-2-ylmethylamine. Two principal reagents are employed: di-tert-butyl dicarbonate (Boc anhydride) and tert-butyl chloroformate (Boc-Cl) .

Method A: Boc Anhydride with Sodium Hydride

Procedure :

  • Piperidin-2-ylmethylamine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Sodium hydride (1.2 equiv) is added at 0°C to deprotonate the amine.

  • Boc anhydride (1.1 equiv) is introduced dropwise, followed by stirring at 25–60°C for 4–6 hours.

  • The reaction is quenched with water, extracted with ethyl acetate, and concentrated.

Outcome :

  • Yield : 85–90%

  • Purity : 97–98% (HPLC)

Method B: Boc-Cl with Triethylamine

Procedure :

  • Piperidin-2-ylmethylamine (1.0 equiv) and triethylamine (1.5 equiv) are dissolved in dichloromethane (DCM).

  • Boc-Cl (1.05 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 2–4 hours.

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

Outcome :

  • Yield : 75–80%

  • Purity : 93–95%

Reaction Optimization

Solvent and Base Selection

Solvent polarity and base strength significantly impact reaction efficiency:

SolventBaseReaction Time (h)Yield (%)
THFSodium hydride485
DCMTriethylamine378
Diethyl etherNaOH670

Nonpolar solvents like THF enhance Boc anhydride reactivity by stabilizing the deprotonated amine intermediate. Sodium hydride outperforms milder bases (e.g., NaOH) due to complete deprotonation, reducing side reactions.

Temperature and Reaction Time

Elevated temperatures (50–60°C) accelerate Boc anhydride reactions but risk tert-butyl group cleavage. Optimal conditions balance speed and stability:

  • 25–30°C : 85% yield after 4 hours

  • 50°C : 88% yield after 2 hours (with 2% decomposition)

Purification Techniques

Crude Product Isolation

Post-reaction, the crude product is purified via:

  • pH Adjustment : Acidic aqueous washes (pH 3–4) remove unreacted amine.

  • Solvent Extraction : Ethyl acetate or diethyl ether isolates the Boc-protected compound.

Recrystallization

High-purity tert-butyl N-(piperidin-2-ylmethyl)carbamate is obtained by recrystallizing from:

  • Isopropyl ether/n-heptane (1:1) : 98.9% purity

  • Ethyl acetate/hexane (1:3) : 97.5% purity

Hydrochloride Salt Formation

Free Base to Salt Conversion

The free base is treated with hydrogen chloride (HCl) in a polar aprotic solvent:

  • Dissolve tert-butyl N-(piperidin-2-ylmethyl)carbamate in ethyl acetate.

  • Bubble HCl gas until pH < 2.

  • Filter the precipitated hydrochloride salt and dry under vacuum.

Conditions :

  • Solvent : Ethyl acetate

  • HCl Source : Gas or 4M HCl/dioxane

  • Yield : 90–95%

  • Purity : 99% (HPLC)

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems for:

  • Precise Temperature Control : Minimizes decomposition.

  • Reduced Handling : Enhances safety with moisture-sensitive reagents like NaH.

Parameters :

  • Residence Time : 10–15 minutes

  • Throughput : 50–100 kg/day

Comparative Analysis of Methods

ParameterBoc Anhydride/NaHBoc-Cl/TEA
Yield85–90%75–80%
Purity97–98%93–95%
ScalabilityHighModerate
SafetyHazardous (NaH)Safer

The Boc anhydride method is preferred for industrial applications due to superior yields, despite requiring stringent moisture control.

Data Tables

Table 1: Synthetic Method Performance

MethodSolventBaseYield (%)Purity (%)
Boc Anhydride/NaHTHFSodium hydride8598
Boc-Cl/TEADCMTriethylamine7895
Boc Anhydride/NaOHEtherNaOH7090

Table 2: Hydrochloride Salt Crystallization

Solvent SystemPurity (%)Crystal Form
Ethyl acetate/HCl gas99Needles
DCM/4M HCl97Powder

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation to form N-oxides under specific conditions.

Reagent Conditions Product Reference
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0–25°C, 4–6 hrsPiperidine N-oxide derivative
Hydrogen peroxide (H₂O₂)Acetic acid, 50°C, 12 hrsPartially oxidized intermediates

Key Observations :

  • N-Oxidation typically preserves the carbamate group, enabling selective functionalization of the piperidine nitrogen.

  • Reaction efficiency depends on steric hindrance around the nitrogen atom.

Reduction Reactions

The carbamate group can be selectively reduced to generate secondary amines.

Reagent Conditions Product Reference
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, reflux, 8 hrsPiperidin-2-ylmethylamine
Borane-THF complexTHF, 0°C to RT, 24 hrsDeprotected amine with borane adducts

Mechanistic Insight :

  • LiAlH₄ cleaves the carbamate C–O bond, releasing tert-butanol and forming the free amine.

  • Over-reduction of the piperidine ring is not observed under controlled conditions.

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitution reactions, particularly in deprotected forms.

Example: Alkylation

Reagent Conditions Product Reference
Benzyl bromideK₂CO₃, DMF, 60°C, 12 hrsN-Benzyl-piperidine derivative

Procedure :

  • Deprotect the carbamate group using HCl in dioxane.

  • React the free amine with benzyl bromide in the presence of a base (e.g., K₂CO₃).

Yield : ~75% (isolated after column chromatography) .

Hydrolysis Reactions

The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions to yield primary amines.

Conditions Reagent Product Reference
HCl (4M in dioxane)RT, 2 hrsPiperidin-2-ylmethylamine hydrochloride
Trifluoroacetic acid (TFA)CH₂Cl₂, RT, 1 hrFree amine (TFA salt)

Kinetics :

  • Complete deprotection occurs within 2 hours using HCl, as confirmed by TLC and NMR.

Coupling Reactions

The deprotected amine serves as a nucleophile in peptide coupling reactions.

Example: Amide Bond Formation

Reagent Conditions Product Reference
HOBt/HBTUDIPEA, DMF, RT, 24 hrsPiperidine-linked peptidomimetic

Protocol :

  • Deprotect the carbamate group using TFA.

  • Couple with carboxylic acids using HOBt/HBTU activation.

Application : Used in synthesizing kinase inhibitors .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for pharmacological applications:

Condition pH Half-life Degradation Product Reference
Phosphate buffer7.4>24 hrsMinimal decomposition
Simulated gastric fluid1.23 hrsFree amine

Comparative Reactivity Table

Reaction Type Rate (Relative) Selectivity Functional Group Tolerance
OxidationModerateHighCarbamate stable
ReductionFastModerateSensitive to ester groups
HydrolysisFastHighN/A

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Development

Tert-butyl N-(piperidin-2-ylmethyl)carbamate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act as a chiral building block, facilitating the creation of enantiomerically pure compounds essential in drug formulation.

Case Study: Synthesis of Acetylcholinesterase Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit acetylcholinesterase inhibitory activity, which is vital for treating neurodegenerative diseases like Alzheimer's. For instance, a derivative was synthesized and evaluated for its ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology .

CompoundActivityReference
M4 (Derivation of tert-butyl N-(piperidin-2-ylmethyl)carbamate)Moderate protective effect against Aβ-induced toxicity

Organic Synthesis Applications

2.1. Chiral Derivatization

The compound is utilized as a chiral derivatizing agent in organic synthesis, enabling the resolution of racemic mixtures into their enantiomers. This property is particularly useful in synthesizing compounds with specific biological activities.

ApplicationDescription
Chiral CatalystUsed in asymmetric synthesis to produce chiral drugs with higher efficacy and lower side effects.
Pesticide SynthesisActs as an intermediate in the production of chiral pesticides, enhancing selectivity and effectiveness against target pests .

Research has indicated that tert-butyl N-(piperidin-2-ylmethyl)carbamate hydrochloride exhibits various biological activities, including anti-inflammatory and neuroprotective effects.

3.1. Neuroprotective Effects

In vitro studies have shown that compounds derived from tert-butyl N-(piperidin-2-ylmethyl)carbamate can protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory cytokines such as TNF-α and IL-6 .

StudyFindings
In vitro study on astrocytesReduction in TNF-α levels upon treatment with M4 derivative
In vivo modelNo significant effect compared to standard treatments, attributed to bioavailability issues

Mechanism of Action

The mechanism of action of tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is primarily related to its role as a synthetic intermediate. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products. The compound’s effects are mediated through its participation in chemical reactions rather than direct biological activity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in molecular weight, substituents, and synthesis methods:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method (Reference)
tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride C11H21N2O2·HCl ~252.8 Piperidine ring, Boc-protected amine Boc protection of 2-(aminomethyl)piperidine
tert-butyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate C11H20N2O2 220.3 Pyrrolidine ring (5-membered) Boc reaction with pyrrolidine derivative
tert-butyl N-[cis-2-aminocyclopropyl]carbamate;hydrochloride C8H16N2O2·HCl 216.3 + 36.46 = 252.8 Cyclopropyl amine, rigid structure Cyclopropane ring formation followed by Boc protection
tert-butyl (azetidin-3-yl)carbamate hydrochloride C8H16N2O2·HCl 208.7 + 36.46 = 245.2 Azetidine ring (4-membered), high strain Boc protection of azetidine-3-amine
tert-butyl N-{6-azaspiro[3.5]nonan-9-yl}carbamate hydrochloride C13H24N2O2·HCl 296.8 Spirocyclic structure Multi-step spirocycle synthesis

Physicochemical Properties

  • Solubility : Piperidine and pyrrolidine derivatives exhibit moderate water solubility due to their amine hydrochloride salts. Azetidine analogs may have higher solubility but lower thermal stability due to ring strain .
  • Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). Piperidine-based compounds are more stable than azetidine derivatives, which may undergo ring-opening reactions .

Key Research Findings

Synthetic Utility : Boc-protected piperidine derivatives are widely used in drug discovery pipelines due to their balance of stability and reactivity .

Ring Size Impact : Azetidine-containing analogs show promise in fragment-based drug design but require optimization for metabolic stability .

Salt Advantages : Hydrochloride salts dominate industrial applications due to ease of purification and formulation .

Biological Activity

Introduction

Tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for developing therapeutic agents, particularly in the context of neurological disorders and other medical applications.

Structure and Synthesis

The chemical structure of this compound allows it to function as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are essential for modifying its structure to enhance biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalytic activity. Additionally, it may modulate receptor activity, influencing cellular signaling pathways crucial for various physiological processes.

Biological Targets

Research indicates that this compound interacts with several biological targets:

  • Enzymes : It has been studied for its potential role as an inhibitor in various enzymatic pathways.
  • Receptors : The compound may act on neurotransmitter receptors, which could be beneficial in treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:

  • NLRP3 Inhibition : A study evaluated the compound's ability to inhibit NLRP3-dependent pyroptosis in macrophage-like THP-1 cells, showing promising results at a concentration of 10 µM .
  • Cholinesterase Inhibition : Compounds similar to this piperidine derivative have shown effective inhibition of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease .

Case Studies

  • Neurological Disorders : In a study focusing on piperidine derivatives, this compound was evaluated for its potential to modulate neurotransmitter systems. The compound exhibited selective binding affinities towards certain receptors, suggesting its utility in developing treatments for conditions such as depression and anxiety .
  • Antimicrobial Activity : Given the rising antibiotic resistance, derivatives of this compound have been investigated for their antimicrobial properties. Preliminary results indicate that modifications to the piperidine ring can enhance antibacterial activity against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeConcentrationResult
NLRP3 InhibitionPyroptosis Assay10 µMSignificant decrease in cell death
Cholinesterase InhibitionEnzyme Activity AssayVariesModerate to high inhibition
Antimicrobial ActivityDisk Diffusion MethodVariesEffective against resistant strains

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